molecular formula C15H21NOS B4745361 N-[2-(cyclohexylthio)ethyl]benzamide

N-[2-(cyclohexylthio)ethyl]benzamide

Cat. No.: B4745361
M. Wt: 263.4 g/mol
InChI Key: SFPSILNFENYSSQ-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylthio)ethyl]benzamide is a benzamide derivative featuring a cyclohexylthioethyl group attached to the nitrogen atom of the benzamide core. Benzamides are known for diverse biological activities, including antiparasitic, antioxidant, and receptor-targeting effects, depending on their substituents .

Properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPSILNFENYSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Cyclohexyl Groups

(a) N-cyclohexylbenzamide (4f)
  • Structure : Simplest analog, lacking the thioethyl linker.
  • Relevance : Highlighted in , this compound serves as a baseline for understanding the role of the cyclohexyl group in solubility and steric effects.
(b) 4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide (Compound 1)
  • Structure : Incorporates a benzooxazole-thioacetamido moiety alongside the cyclohexylbenzamide core .
  • Synthesis : Yielded 70% as a buff powder, suggesting moderate synthetic efficiency.
(c) N-cyclohexyl-2-[methyl(2-phenylacetyl)amino]benzamide
  • Structure: Features a phenylacetyl-methylamino substituent on the benzamide ring (CAS: 819062-38-9) .

Key Structural Insights :

  • The thioethyl linker in N-[2-(cyclohexylthio)ethyl]benzamide may confer redox activity or metal-binding capacity, as seen in thioether-containing drugs .

Benzamides with Thioethyl or Similar Linkers

(a) N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l)
  • Structure : Combines a thiadiazole ring with a piperidinyl-thioethyl chain .
  • Activity: Evaluated as acetylcholinesterase inhibitors, with IC₅₀ values in the nanomolar range. The thioethyl linker likely enhances binding to enzyme active sites .
(b) Metoclopramide (4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide)
  • Structure: Contains a diethylaminoethyl group instead of cyclohexylthioethyl .
  • Activity : Clinically used as an antiemetic. Hydroxyl radical detection via ESR confirms its redox activity, suggesting the thioethyl group in analogs could modulate similar properties .

Functional Comparison :

  • Electron-rich substituents (e.g., thioethyl) enhance radical scavenging, as seen in metoclopramide .
  • Piperidinyl/cyclohexyl groups influence receptor selectivity (e.g., sigma receptors in prostate cancer ).
(a) 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
  • Structure : Polyhydroxybenzamide with a phenylethyl chain .
  • Activity: Demonstrates potent antioxidant effects (IC₅₀ = 22.8 μM for DPPH scavenging), surpassing ascorbic acid. The phenolic groups contribute to radical neutralization .
(b) Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
  • Structure : Nitrothiazole-substituted benzamide .
  • Activity : Broad-spectrum antiparasitic agent. The nitro group is critical for disrupting parasite energy metabolism .
(c) Sigma Receptor-Targeting Benzamides (e.g., [¹²⁵I]PIMBA)
  • Structure : Radioiodinated benzamides with piperidinylethyl groups .
  • Activity: High tumor uptake in prostate cancer xenografts (Bmax = 1,800–1,930 fmol/mg protein). The piperidinyl group enhances sigma receptor affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(cyclohexylthio)ethyl]benzamide
Reactant of Route 2
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N-[2-(cyclohexylthio)ethyl]benzamide

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